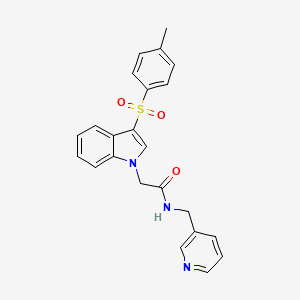

N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related N-(pyridin-yl)-(indol-yl)acetamides involves complex organic reactions, including indolization under Fischer conditions, the Japp-Klingemann reaction followed by decarboxylation, and amidification through condensation of acids or their N-aryl(methyl) derivatives with aminopyridines, promoted by specific reagents such as 2-chloro-1-methylpyridinium iodide (Menciu et al., 1999).

Molecular Structure Analysis

Spectroscopic methods such as NMR and X-ray crystallography are pivotal in characterizing the molecular structure of N-(pyridin-yl)-(indol-yl)acetamides, confirming the structure and providing insights into the planarity of the amide unit and its conjugation with other molecular fragments (Knaack et al., 2001).

Chemical Reactions and Properties

The reactivity of N-(pyridin-yl)-(indol-yl)acetamides with various reagents under different conditions can lead to a wide range of chemical transformations, showcasing their versatility in organic synthesis and potential for generating diverse derivatives with varied biological activities (Pailloux et al., 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure-Activity Relationships

Research on the chemical structure similar to N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, particularly N-aryl(indol-3-yl)glyoxamides, has primarily focused on their synthesis and potential as antitumor agents. The structural component, N-pyridinyl, has been identified as crucial for activity. For instance, one study discovered that 2-[1-(4-chloro-3-nitrobenzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide showed significant cytotoxic effects against various cancer cell lines (Marchand et al., 2009).

Decarboxylative Claisen Rearrangement Reactions

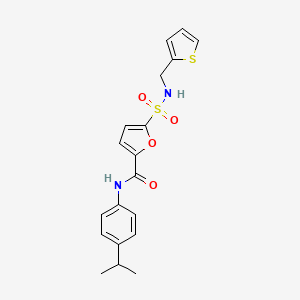

The compound has been mentioned in the context of decarboxylative Claisen rearrangement reactions. For example, derivatives like furan-2-ylmethyl, thien-2-ylmethyl, and pyrrol-2-ylmethyl tosylacetates have been studied for their ability to undergo this rearrangement, leading to the formation of heteroaromatic products (Craig et al., 2005).

Reaction Dynamics and Synthesis

Studies have also explored the reaction dynamics involving similar compounds, particularly focusing on the rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. This process results in the formation of pyridin-4-yl α-substituted acetamide products, suggesting potential synthetic pathways and reaction mechanisms relevant to compounds like N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide (Getlik et al., 2013).

Antiallergic Properties

Some derivatives of the compound have been studied for their antiallergic properties. For example, N-(pyridin-4-yl)-(indol-3-yl) acetamide-45 has been investigated for its inhibitory effects on histamine- and methacholine-induced contraction of isolated guinea pig trachea, indicating potential therapeutic applications in allergy treatment (Lu et al., 2002).

Analgesic Properties

The compound's derivatives have also been evaluated for their analgesic properties. Specifically, (indol-3-yl)alkylamides, including N-(pyridin-4-yl)acetamides, have shown promising analgesic effects, with some compounds being as potent as known reference drugs (Fouchard et al., 2001).

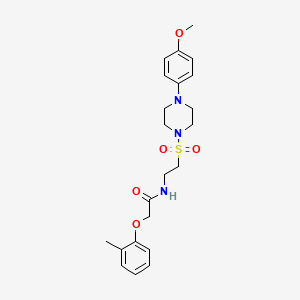

Eigenschaften

IUPAC Name |

2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-17-8-10-19(11-9-17)30(28,29)22-15-26(21-7-3-2-6-20(21)22)16-23(27)25-14-18-5-4-12-24-13-18/h2-13,15H,14,16H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZFKGUEPPPKNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)

![Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2498424.png)

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2498429.png)